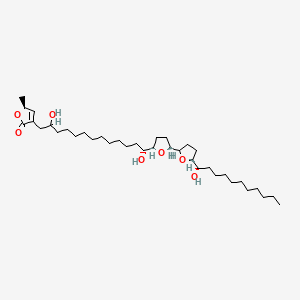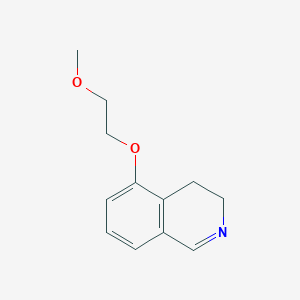![molecular formula C16H13BrN2O2 B15174840 Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a brominated pyrrolopyridine moiety attached to the benzoic acid core, which is further esterified with an ethyl group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reaction: The brominated pyrrolopyridine is then coupled with a benzoic acid derivative through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step forms the key carbon-carbon bond between the two aromatic rings.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester: Similar structure but with a phenyl group instead of a bromine atom.
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzoic acid, 4-(5-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its brominated pyrrolopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H13BrN2O2 |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
ethyl 4-(5-bromopyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-3-5-14(6-4-11)19-8-7-12-9-13(17)10-18-15(12)19/h3-10H,2H2,1H3 |
InChI-Schlüssel |
JZYMUIXVGLHXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)

![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)

